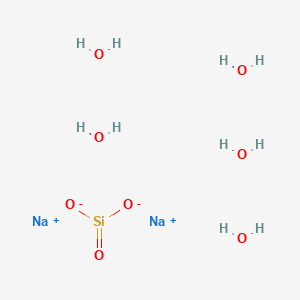

Sodium metasilicate pentahydrate

Übersicht

Beschreibung

Sodium metasilicate pentahydrate is a chemical compound with the molecular formula Na2SiO3·5H2O. It is commonly known as this compound. This compound appears as a colorless or white crystalline solid and is odorless. It is highly soluble in water and forms alkaline solutions. It is widely used in various industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sodium metasilicate pentahydrate is typically synthesized by the high-temperature fusion of sodium carbonate (Na2CO3) and silicon dioxide (SiO2). The reaction is carried out at temperatures around 1088°C. The resulting product is then hydrated to form the pentahydrate form .

Industrial Production Methods

In industrial settings, the production of silicic acid (H2SiO3), disodium salt, pentahydrate involves the reaction of sodium silicate solutions with water. The solution is then cooled and crystallized to obtain the pentahydrate form. This method is efficient and widely used in large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium metasilicate pentahydrate undergoes various chemical reactions, including:

Hydrolysis: In aqueous solutions, it hydrolyzes to form silicic acid and sodium hydroxide.

Condensation: It can undergo condensation reactions to form polymeric silicates.

Neutralization: It reacts with acids to form silicic acid and corresponding sodium salts.

Common Reagents and Conditions

Acids: Reacts with hydrochloric acid (HCl) to form silicic acid and sodium chloride (NaCl).

Water: Dissolves in water to form an alkaline solution.

Metal Oxides: Reacts with metal oxides to form protective films on metal surfaces.

Major Products Formed

Silicic Acid: Formed during hydrolysis and neutralization reactions.

Polymeric Silicates: Formed during condensation reactions.

Wissenschaftliche Forschungsanwendungen

Detergent Manufacturing

Sodium metasilicate pentahydrate is extensively used in the formulation of detergents, including laundry and dishwashing products. It functions primarily as a builder , enhancing the cleaning efficiency of surfactants by:

- Inactivating water hardness : This allows detergents to work more effectively in hard water conditions.

- Emulsifying oily and greasy soils : It helps disperse grease into smaller particles, preventing redeposition on cleaned surfaces.

Table 1: Properties of Sodium Metasilicate in Detergents

| Property | Value |

|---|---|

| pH (1% solution) | ~13 |

| Solubility | 610 g/L at 30 °C |

| Density | ~1.68 g/cm³ |

Metal Cleaning

In metal cleaning applications, this compound acts as a corrosion inhibitor and a cleaning agent. It effectively removes oxides and scales from metal surfaces, making it ideal for use in:

- Industrial metal cleaning : Used in formulations for cleaning machinery and equipment.

- Automotive applications : Enhances the cleaning efficiency of products designed for automotive parts.

Textile Processing

This compound is employed in textile processing for:

- Dyeing and finishing : It aids in the uniform application of dyes.

- Cleaning textiles : Acts as a detergent booster to remove impurities from fabrics.

Water Treatment

In water treatment processes, sodium metasilicate serves multiple roles:

- pH control : Maintains alkaline conditions essential for various treatment processes.

- Corrosion inhibition : Forms protective films on metal surfaces, reducing corrosion rates in water systems.

Pulp and Paper Industry

The compound finds significant use in the pulp and paper industry:

- Sizing agents : Improves the strength and quality of paper products.

- Deinking processes : Helps remove ink from recycled paper.

Construction and Adhesives

This compound is utilized as a binding agent in construction materials:

- Cements and binders : Enhances the durability of building materials.

- Adhesives : Acts as a component in various adhesive formulations.

Case Study 1: Detergent Formulation

A study conducted by Evolving Elements demonstrated that incorporating this compound into laundry detergents significantly improved stain removal performance compared to formulations without it. The alkaline nature of the compound allowed for better emulsification of oils and fats, leading to cleaner fabrics.

Case Study 2: Metal Surface Treatment

Research published in Molecules highlighted the effectiveness of sodium metasilicate in removing rust from metal surfaces during industrial cleaning processes. The study reported that solutions containing sodium metasilicate enhanced the settling rates of contaminants, making the cleaning process more efficient .

Wirkmechanismus

The mechanism of action of silicic acid (H2SiO3), disodium salt, pentahydrate is primarily governed by its intrinsic alkalinity. When dissolved in water, it forms an alkaline solution that can neutralize acidic substances. It also reacts with metal oxides to form protective films on metal surfaces, preventing corrosion. The compound’s ability to form polymeric silicates is crucial in various industrial applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Silicic acid (H2SiO3), disodium salt, nonahydrate: Similar in composition but contains more water molecules.

Silicic acid, sodium salt: A broader category that includes various hydrated forms of sodium silicate.

Silicic acid, potassium salt: Similar in structure but uses potassium instead of sodium.

Uniqueness

Sodium metasilicate pentahydrate is unique due to its specific hydration level, which provides distinct physical and chemical properties. Its high solubility in water and ability to form highly alkaline solutions make it particularly valuable in industrial applications .

Eigenschaften

CAS-Nummer |

10213-79-3 |

|---|---|

Molekularformel |

H4NaO4Si |

Molekulargewicht |

119.10 g/mol |

IUPAC-Name |

disodium;dioxido(oxo)silane;pentahydrate |

InChI |

InChI=1S/Na.H2O3Si.H2O/c;1-4(2)3;/h;1-2H;1H2 |

InChI-Schlüssel |

SUWIQJWJARCUAS-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.[O-][Si](=O)[O-].[Na+].[Na+] |

Kanonische SMILES |

O.O[Si](=O)O.[Na] |

Key on ui other cas no. |

10213-79-3 |

Physikalische Beschreibung |

DryPowder, WetSolid; PelletsLargeCrystals |

Piktogramme |

Corrosive; Irritant; Health Hazard |

Verwandte CAS-Nummern |

1344-09-8 (Parent) |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of sodium metasilicate pentahydrate?

A1: The molecular formula of this compound is Na2SiO3·5H2O. Its molecular weight is 212.14 g/mol.

Q2: How does the solubility of this compound vary with temperature?

A2: The solubility of this compound increases with temperature. This property is utilized in crystallization processes for its production. [, , ]

Q3: Can this compound be used as a component in one-part geopolymer mixes?

A3: Yes, research has shown that this compound can be combined with other solid alkali materials, such as sodium carbonate and calcium hydroxide, to activate aluminosilicate precursors like fly ash and slag in one-part geopolymer mortars. [, ]

Q4: Does the use of this compound impact the setting time of geopolymer mortars?

A4: Yes, the inclusion of this compound in geopolymer mixes can influence setting time. Studies suggest that its addition, particularly in combination with sodium carbonate, can lead to a reduction in setting time compared to mixes activated with traditional alkali solutions. [, ]

Q5: Does the source of sodium silicate influence the properties of fly ash-based alkali-activated materials (AAM)?

A5: Yes, studies indicate that using sodium silicate derived from this compound as opposed to commercially produced sodium silicate solutions can significantly affect the properties of fly ash-based AAM. Notably, the use of this compound resulted in lower compressive strength, which was attributed to the presence of chemically bound water in the sodium silicate solution. []

Q6: What are some industrial applications of this compound?

A6: this compound is used in various industries. This includes its role as a key ingredient in laundry and dishwashing detergents, cleaning agents for various applications, and as a component in fireproofing mixtures. [, , , , , , ]

Q7: How is this compound utilized in the production of zeolites?

A7: Dilute lye, a byproduct of synthetic zeolite production, can be processed to produce this compound. This involves removing impurities, adjusting the SiO2 content, and then subjecting the solution to concentration, crystallization, separation, and drying. []

Q8: Can this compound be used in polishing applications?

A8: Yes, this compound has been investigated as a component in chemical-mechanical polishing slurries for materials like yttrium aluminum garnet (Y3Al5O12). Its inclusion, along with other abrasive particles, facilitates the removal of a softened surface layer during the polishing process. []

Q9: What role does this compound play in flame retardant formulations?

A9: Research suggests that this compound can function as a flame retardant in polyurethane adhesive formulations. Its efficacy is attributed to its ability to form a protective layer of sodium silicate on the material's surface when exposed to heat, thereby delaying ignition. []

Q10: Are there applications for this compound in agriculture?

A10: this compound, in combination with other salts and preservatives, has been investigated for potential use as a desiccant for forage crops. Additionally, solutions of sodium silicate, reacted with soluble salts to form gelatinous precipitates, have shown promise in soil stabilization applications. []

Q11: Is this compound considered safe for use in food-related applications?

A11: The pentahydrate form of sodium metasilicate is recognized as safe (GRAS) by the Food and Drug Administration (FDA) for specific applications. This includes its use in washing mixtures for fruits and vegetables, sanitizing solutions for food-contact surfaces, and as a component in boiler water treatment. []

Q12: Is there information available regarding the environmental fate and degradation of this compound?

A12: Limited publicly available information exists on the specific environmental fate and degradation pathways of this compound. Research on its ecotoxicological effects and potential mitigation strategies is limited within the provided research papers. Further investigation is needed to fully understand its environmental impact. []

Q13: How can dilute lye generated during zeolite production be managed effectively?

A13: Dilute lye, instead of being treated as waste, can be utilized as a raw material for producing this compound. This approach not only eliminates a waste stream but also offers economic benefits by reducing production costs associated with conventional this compound manufacturing. []

Q14: What analytical techniques are commonly employed to characterize this compound?

A14: Characterization of this compound and its related applications often involves techniques such as X-ray diffraction (XRD) to analyze its crystalline structure, Fourier transform infrared spectroscopy (FTIR) to identify functional groups, and scanning electron microscopy (SEM) to examine its morphology, particularly in the context of geopolymer formation. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.